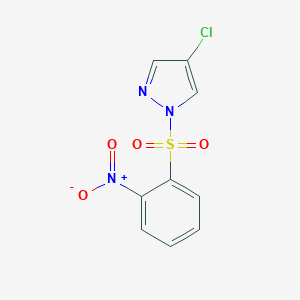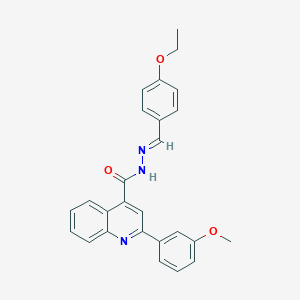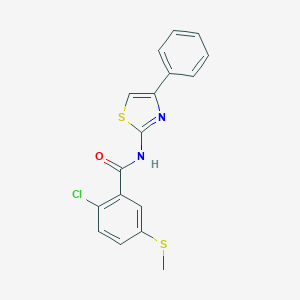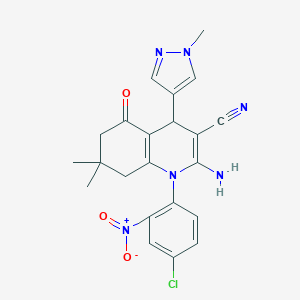![molecular formula C34H32N4O6S B446418 N-(1,3-BENZOTHIAZOL-2-YL)-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B446418.png)
N-(1,3-BENZOTHIAZOL-2-YL)-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-BENZOTHIAZOL-2-YL)-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a quinoline ring, and a nitrophenoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biological molecules can be studied to understand its effects on cellular processes. It may serve as a probe or tool in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and quinoline rings may facilitate binding to specific sites, while the nitrophenoxy group could influence the compound’s overall activity. The exact pathways and targets would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-benzothiazol-2-yl)-2-methoxypropanoic acid: This compound shares the benzothiazole ring but differs in its overall structure and functional groups.
Quinoline derivatives: Compounds with a quinoline ring that may have similar biological activities but differ in their side chains and substituents.
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of benzothiazole, quinoline, and nitrophenoxy groups. This unique structure may confer specific properties and activities not observed in other similar compounds.
Propriétés
Formule moléculaire |
C34H32N4O6S |
|---|---|
Poids moléculaire |
624.7g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-4-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C34H32N4O6S/c1-19-29(32(40)37-33-36-24-7-5-6-8-28(24)45-33)30(31-25(35-19)16-34(2,3)17-26(31)39)20-9-14-27(43-4)21(15-20)18-44-23-12-10-22(11-13-23)38(41)42/h5-15,30,35H,16-18H2,1-4H3,(H,36,37,40) |
Clé InChI |
ZIKUUIBXBYVPHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=NC6=CC=CC=C6S5 |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=NC6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(5-bromo-2-methoxybenzylidene)-2-({5-[1-(3-chloroanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B446336.png)
![Propyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446341.png)
![2-Amino-1-(2-cyanophenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B446342.png)




![Isopropyl 4-(3,4-dimethoxyphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446352.png)
![ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B446353.png)
![N'-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B446354.png)

![2,5-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B446357.png)


